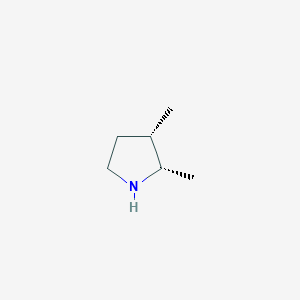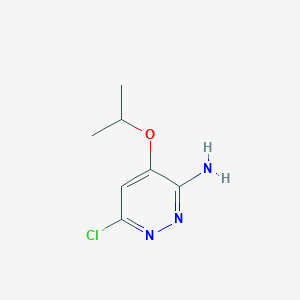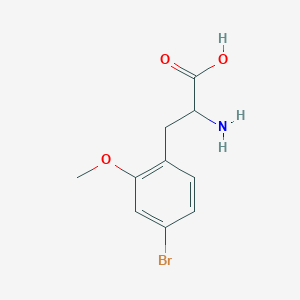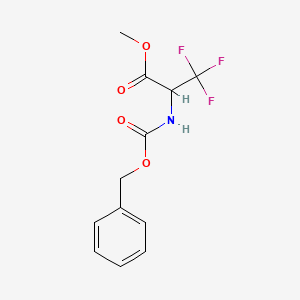
Pyrrolidine, 2,3-dimethyl-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 2,3-dimethyl-, cis-: is a nitrogen-containing heterocyclic compound with a five-membered ring structure. The compound is characterized by the presence of two methyl groups at the 2 and 3 positions in a cis configuration. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to act as versatile scaffolds for drug development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-dimethylpyrrolidine can be achieved through various methods. One common approach involves the stereoselective synthesis using aza-Cope rearrangement-Mannich cyclization as a key step . This method allows for the formation of cis- and trans-fused pyrrolidine-containing bicyclic azepine and oxepine derivatives with high yield and diastereoselectivity.
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the use of readily available starting materials and efficient catalytic processes. For example, Ti-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines and alkenes provide pyrrolidines from readily available starting materials .
化学反応の分析
Types of Reactions: Pyrrolidine, 2,3-dimethyl-, cis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the methyl groups, which influence the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize pyrrolidine derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for the reduction of pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrrolidine derivatives can lead to the formation of lactams, while reduction can yield amines.
科学的研究の応用
Chemistry: Pyrrolidine derivatives are used as building blocks in organic synthesis and as ligands in catalytic processes . They play a crucial role in the development of new synthetic methodologies and the construction of complex molecular architectures.
Biology: In biological research, pyrrolidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the design of bioactive molecules with target selectivity .
Medicine: Pyrrolidine derivatives have shown promise in the development of drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders . Their ability to interact with biological targets makes them valuable candidates for drug discovery.
Industry: In the industrial sector, pyrrolidine derivatives are used in the production of agrochemicals, pharmaceuticals, and fine chemicals. Their versatility and reactivity make them suitable for a wide range of applications .
作用機序
The mechanism of action of pyrrolidine, 2,3-dimethyl-, cis- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, influencing various biological processes. The presence of the nitrogen atom and the cis configuration of the methyl groups contribute to its binding affinity and selectivity .
類似化合物との比較
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with diverse biological activities.
Pyrrolidine-2,5-dione: Another lactam derivative with potential as an enzyme inhibitor.
Prolinol: A hydroxylated derivative of pyrrolidine used in asymmetric synthesis.
Uniqueness: Pyrrolidine, 2,3-dimethyl-, cis- is unique due to its specific stereochemistry and the presence of two methyl groups in a cis configuration. This structural feature influences its reactivity and biological activity, making it distinct from other pyrrolidine derivatives .
特性
CAS番号 |
73604-48-5 |
|---|---|
分子式 |
C6H13N |
分子量 |
99.17 g/mol |
IUPAC名 |
(2S,3S)-2,3-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-4-7-6(5)2/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChIキー |
ZKCLHJUZGZWTNA-WDSKDSINSA-N |
異性体SMILES |
C[C@H]1CCN[C@H]1C |
正規SMILES |
CC1CCNC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)






![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)


![C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)

![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)
